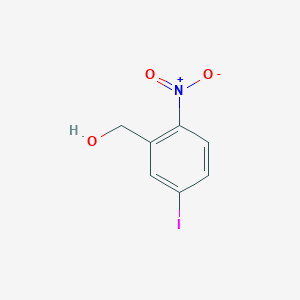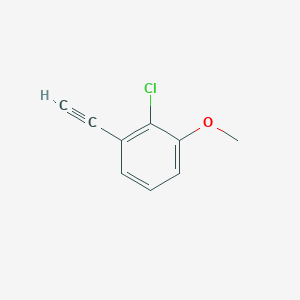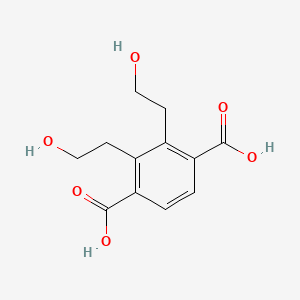
Bis(2-hydroxyethyl) terephthalic acid
Overview
Description
Bis(2-hydroxyethyl) terephthalic acid is an organic compound that serves as an ester of ethylene glycol and terephthalic acid. This compound is also a product of the glycolysis reaction of PET with ethylene glycol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl) terephthalic acid can be synthesized through the esterification of terephthalic acid with ethylene glycol. This reaction typically requires a catalyst, such as antimony trioxide, and is conducted at elevated temperatures . Another method involves the degradation of PET using ethylene glycol in the presence of a catalyst, which allows for the recycling of PET waste .
Industrial Production Methods
In industrial settings, the production of this compound often involves the glycolysis of PET. This process is advantageous as it allows for the recycling of PET waste, reducing environmental impact . The reaction is carried out at moderate temperatures and does not require high vacuum conditions, making it energy-efficient .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) terephthalic acid undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between molecules.
Hydrolysis: The compound can be hydrolyzed to produce terephthalic acid and ethylene glycol.
Common Reagents and Conditions
Major Products
Terephthalic Acid: A major product of the hydrolysis of this compound.
Bis(4-hydroxybutyl) Terephthalic Acid: A product of the transesterification reaction with 1,4-butanediol.
Scientific Research Applications
Bis(2-hydroxyethyl) terephthalic acid has a wide range of applications in scientific research:
Polymer Synthesis: It is used to synthesize unsaturated polyester resins and new biocompatible polymer systems.
Biomedical Applications: Due to its excellent biocompatibility and mechanical properties, it is investigated for use in drug delivery and tissue engineering.
Environmental Research: The compound is studied for its role in the degradation of PET, contributing to environmental sustainability.
Mechanism of Action
The mechanism by which bis(2-hydroxyethyl) terephthalic acid exerts its effects involves its role as an intermediate in the degradation of PET. Enzymes such as PETase and MHETase hydrolyze PET into this compound, which is further broken down into terephthalic acid and ethylene glycol . This process is crucial for the biodegradation of PET and the recycling of plastic waste .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Terephthalate: Another ester of terephthalic acid, used in the production of PET.
Mono(2-hydroxyethyl) Terephthalic Acid: An intermediate in the degradation of PET, similar to bis(2-hydroxyethyl) terephthalic acid.
Bis(2-ethylhexyl) Terephthalate: Used as a plasticizer in various polymer applications.
Uniqueness
This compound is unique due to its dual role as both a monomer in polymer synthesis and an intermediate in the degradation of PET. Its ability to be synthesized from PET waste makes it a valuable compound for recycling and environmental sustainability .
Properties
IUPAC Name |
2,3-bis(2-hydroxyethyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-5-3-7-8(4-6-14)10(12(17)18)2-1-9(7)11(15)16/h1-2,13-14H,3-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOZICYPRBHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)CCO)CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


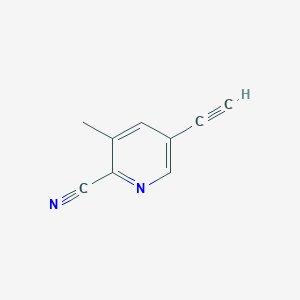
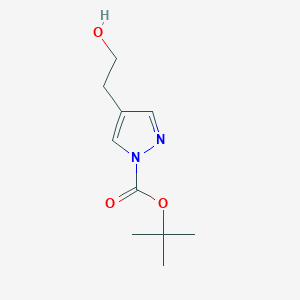


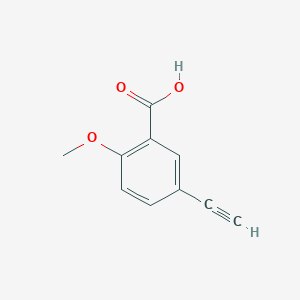
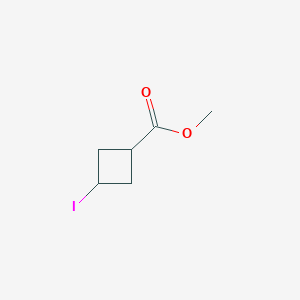
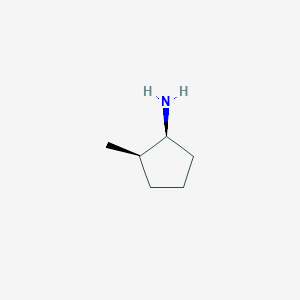
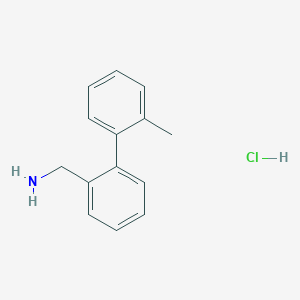
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8145728.png)
amine hydrochloride](/img/structure/B8145729.png)

